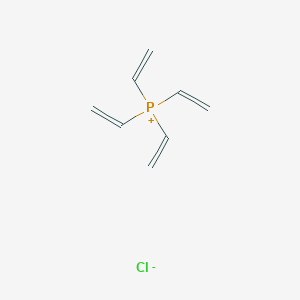
Tetraethenylphosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethenylphosphanium chloride is an organophosphorus compound with the chemical formula C8H12ClP It is a quaternary phosphonium salt, characterized by the presence of four ethenyl groups attached to a central phosphorus atom, with a chloride ion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraethenylphosphanium chloride can be synthesized through the reaction of triphenylphosphine with ethenyl chloride under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like nickel salts to facilitate the formation of the phosphonium salt. The reaction proceeds as follows: [ \text{P(C_2H_3)_3} + \text{C_2H_3Cl} \rightarrow \text{[P(C_2H_3)_4]}^+ \text{Cl}^- ]
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using solvents like acetone or ethanol to obtain the final product in a crystalline form.
Chemical Reactions Analysis
Types of Reactions: Tetraethenylphosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ethenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can react with the ethenyl groups under mild conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphonium salts.
Scientific Research Applications
Tetraethenylphosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst, facilitating the transfer of inorganic anions into organic solvents.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form lipophilic salts.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which tetraethenylphosphanium chloride exerts its effects involves the interaction of the phosphonium cation with various molecular targets. The ethenyl groups enhance the compound’s ability to interact with organic molecules, facilitating reactions such as phase transfer and catalysis. The chloride ion plays a crucial role in maintaining the compound’s stability and solubility in different solvents.
Comparison with Similar Compounds
Tetraphenylphosphonium chloride: Similar in structure but with phenyl groups instead of ethenyl groups.
Tetramethylphosphonium chloride: Contains methyl groups instead of ethenyl groups.
Tetraethylphosphonium chloride: Contains ethyl groups instead of ethenyl groups.
Uniqueness: Tetraethenylphosphanium chloride is unique due to the presence of ethenyl groups, which confer distinct reactivity and solubility properties compared to its analogs. This makes it particularly useful in applications requiring phase-transfer catalysis and the formation of lipophilic salts.
Properties
CAS No. |
673502-19-7 |
|---|---|
Molecular Formula |
C8H12ClP |
Molecular Weight |
174.61 g/mol |
IUPAC Name |
tetrakis(ethenyl)phosphanium;chloride |
InChI |
InChI=1S/C8H12P.ClH/c1-5-9(6-2,7-3)8-4;/h5-8H,1-4H2;1H/q+1;/p-1 |
InChI Key |
ICXMXLZLSXVJNG-UHFFFAOYSA-M |
Canonical SMILES |
C=C[P+](C=C)(C=C)C=C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















